

# 5-Chlorothiophene-2-sulfonic acid tert-butylamide: An Analysis of Available Data

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## Compound of Interest

**Compound Name:** 5-Chlorothiophene-2-sulfonic acid  
tert-butylamide

**Cat. No.:** B139688

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Despite a comprehensive review of scientific literature and chemical databases, there is currently no publicly available information on the mechanism of action, biological targets, or pharmacological activity of **5-Chlorothiophene-2-sulfonic acid tert-butylamide** (CAS Number: 155731-14-9).

This compound is commercially available and is listed in numerous chemical supplier catalogs. Its chemical structure, molecular formula (C<sub>8</sub>H<sub>12</sub>ClNO<sub>2</sub>S<sub>2</sub>), and other basic physicochemical properties are well-documented. However, it appears that **5-Chlorothiophene-2-sulfonic acid tert-butylamide** is primarily utilized as a chemical intermediate or a building block in the synthesis of more complex molecules. There are no published studies detailing its own biological effects.

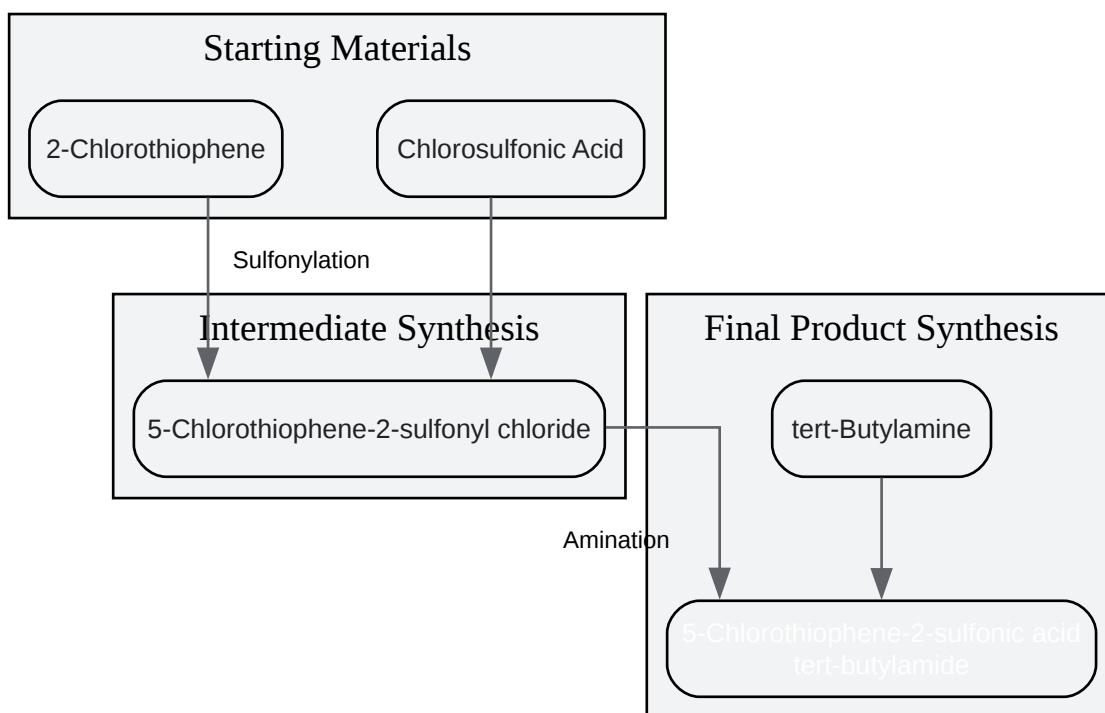
## The Broader Context: Biological Activities of 5-Chlorothiophene-2-sulfonamide Derivatives

While data on the specific title compound is absent, the broader class of 5-chlorothiophene-2-sulfonamide derivatives has been investigated for various biological activities. It is important to note that the activity of these related compounds does not predict the activity of **5-Chlorothiophene-2-sulfonic acid tert-butylamide** itself. Structure-activity relationships in pharmacology are complex, and small structural modifications can lead to significant changes in biological function.

Research on related 5-chlorothiophene-2-sulfonamide scaffolds has revealed their potential as enzyme inhibitors. Notable examples include:

- **Carbonic Anhydrase Inhibition:** The closely related compound, 3-Acetyl-5-chlorothiophene-2-sulfonamide, serves as a key intermediate in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma. The sulfonamide moiety is a well-known zinc-binding group, which is crucial for its inhibitory action on metalloenzymes like carbonic anhydrase.
- **$\gamma$ -Secretase Inhibition:** The precursor, 5-Chlorothiophene-2-sulfonyl chloride, is utilized in the preparation of  $\gamma$ -secretase inhibitors, which have been investigated as potential therapeutics for Alzheimer's disease.
- **Thrombin and Factor Xa Inhibition:** A neutral chlorothiophene fragment has been incorporated into the design of potent dual inhibitors of thrombin and factor Xa, key enzymes in the coagulation cascade. This highlights the utility of the 5-chlorothiophene moiety in designing specific enzyme inhibitors.

A conceptual workflow for the synthesis of a generic 5-chlorothiophene-2-sulfonamide derivative is depicted below. This diagram illustrates the chemical logic rather than a specific experimental protocol for the title compound.

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Caption: Synthetic pathway for **5-Chlorothiophene-2-sulfonic acid tert-butylamide**.

## Conclusion

In conclusion, an in-depth technical guide on the mechanism of action of **5-Chlorothiophene-2-sulfonic acid tert-butylamide** cannot be provided due to the absence of published biological data. The available information strongly suggests its role as a synthetic intermediate. While the broader class of 5-chlorothiophene-2-sulfonamides has shown promise in the development of enzyme inhibitors, these findings are not directly applicable to the title compound. Further research and biological screening would be necessary to elucidate any potential pharmacological activity.

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